molecular formula C22H22N2O8 B1141230 alpha-apo-Oxytetracycline CAS No. 18751-99-0

alpha-apo-Oxytetracycline

Cat. No.: B1141230
CAS No.: 18751-99-0
M. Wt: 442.424
InChI Key: DRKMHDAKULCOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Beta-Apooxytetracycline: is a degradation product of oxytetracycline, a broad-spectrum tetracycline antibiotic. It is known for its greater toxicity compared to the parent compound and has been studied for its effects on liver and kidney tissues .

Mechanism of Action

Safety and Hazards

Beta-Apooxytetracycline is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is suspected of damaging the unborn child . It should be stored locked up and disposed of to an approved waste disposal plant .

Future Directions

While specific future directions for beta-Apooxytetracycline are not available, the field of antibiotic research is rapidly evolving. There is a growing interest in developing new antibiotics to combat antimicrobial resistance . Furthermore, the use of antibiotics in various fields, including environmental remediation, is being explored .

Preparation Methods

Synthetic Routes and Reaction Conditions: : Beta-Apooxytetracycline can be synthesized through the degradation of oxytetracycline under specific conditions. The process involves the hydrolysis of oxytetracycline, leading to the formation of alpha-apo-Oxytetracycline .

Industrial Production Methods: : The industrial production of this compound is typically carried out by controlled degradation of oxytetracycline. This process ensures the formation of the desired compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: : Beta-Apooxytetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: : The common reagents used in the reactions of alpha-apo-Oxytetracycline include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed: : The major products formed from the reactions of this compound include various derivatives that have been studied for their biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to alpha-apo-Oxytetracycline include oxytetracycline, this compound, and 4-epi-oxytetracycline .

Uniqueness: : Beta-Apooxytetracycline is unique due to its greater toxicity compared to oxytetracycline and its specific degradation pathway. This uniqueness makes it an important compound for studying the effects of antibiotic degradation products .

Properties

IUPAC Name

4-(4,5-dihydroxy-9-methyl-3-oxo-1H-benzo[f][2]benzofuran-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohexene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)20(32-22(12)31)13-15(24(2)3)17(27)14(21(23)30)19(29)18(13)28/h4-6,13,15,18,20,25-28H,1-3H3,(H2,23,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKMHDAKULCOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC=C(C2=C(C3=C1C(OC3=O)C4C(C(=C(C(=O)C4O)C(=O)N)O)N(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40940158
Record name 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2869-27-4, 18695-01-7
Record name 4-(1,3-Dihydro-4,5-dihydroxy-9-methyl-3-oxonaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxo-1-cyclohexene-1-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2869-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4,5-Dihydroxy-9-methyl-3-oxo-1,3-dihydronaphtho[2,3-c]furan-1-yl)-3-(dimethylamino)-2,5-dihydroxy-6-oxocyclohex-1-ene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40940158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: Is beta-apooxytetracycline a significant degradation product of oxytetracycline during cooking?

A1: Based on the research paper "The effect of cooking on veterinary drug residues in food: 4. Oxytetracycline" [], diode-array analysis of heat-treated OTC solutions showed that beta-apooxytetracycline did not form a significant proportion of the breakdown products. The study focused on analyzing the major degradation products of OTC, and beta-apooxytetracycline wasn't identified as one of them.

Q2: What are the major degradation products of oxytetracycline during cooking?

A2: The research primarily focuses on the overall reduction of OTC during cooking rather than identifying specific degradation products []. While the study rules out 4-epioxytetracycline and alpha-apooxytetracycline as major degradation products, it doesn't provide a comprehensive analysis of all potential byproducts. Further research would be needed to fully characterize the degradation pathway of OTC during cooking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.